1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves the reaction of 2-fluoroaniline with 7-morpholino-2,1,3-benzoxadiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA
- N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)CARBAMATE
Uniqueness
N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, while the morpholino group improves its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H16FN5O3 |
---|---|
Molecular Weight |
357.34 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea |
InChI |
InChI=1S/C17H16FN5O3/c18-11-3-1-2-4-12(11)19-17(24)20-13-5-6-14(16-15(13)21-26-22-16)23-7-9-25-10-8-23/h1-6H,7-10H2,(H2,19,20,24) |
InChI Key |
MGILQIXJAMGNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.